molecular formula C9H13NO3S B2999653 2-amino-2-(4-methanesulfonylphenyl)ethan-1-ol CAS No. 1270556-34-7

2-amino-2-(4-methanesulfonylphenyl)ethan-1-ol

Cat. No.: B2999653
CAS No.: 1270556-34-7
M. Wt: 215.27
InChI Key: VOUMOWIBXBPBRZ-UHFFFAOYSA-N
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Description

2-amino-2-(4-methanesulfonylphenyl)ethan-1-ol is a chemical compound with the molecular formula C9H13NO3S and a molecular weight of 215.27 g/mol . It is characterized by the presence of an amino group, a methanesulfonyl group, and a phenyl ring. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2-(4-methanesulfonylphenyl)ethan-1-ol typically involves the reaction of 4-methanesulfonylbenzaldehyde with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-amino-2-(4-methanesulfonylphenyl)ethan-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the methanesulfonyl group can produce methyl-substituted compounds .

Scientific Research Applications

2-amino-2-(4-methanesulfonylphenyl)ethan-1-ol is utilized in various scientific research fields, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme interactions and protein modifications.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: It is used in the production of specialty chemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-2-(4-methanesulfonylphenyl)ethan-1-ol is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it valuable for various applications .

Properties

IUPAC Name

2-amino-2-(4-methylsulfonylphenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3S/c1-14(12,13)8-4-2-7(3-5-8)9(10)6-11/h2-5,9,11H,6,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOUMOWIBXBPBRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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